5-Bromo-2-((1-(pyridin-3-ylsulfonyl)piperidin-3-yl)oxy)pyrimidine
Description
5-Bromo-2-((1-(pyridin-3-ylsulfonyl)piperidin-3-yl)oxy)pyrimidine is a brominated pyrimidine derivative featuring a piperidine ring substituted with a pyridin-3-ylsulfonyl group at the 1-position and linked via an ether bond to the pyrimidine core. This compound’s structural complexity confers unique physicochemical properties, including enhanced solubility due to the sulfonyl group and conformational flexibility from the piperidine ring.
Properties
IUPAC Name |
5-bromo-2-(1-pyridin-3-ylsulfonylpiperidin-3-yl)oxypyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN4O3S/c15-11-7-17-14(18-8-11)22-12-3-2-6-19(10-12)23(20,21)13-4-1-5-16-9-13/h1,4-5,7-9,12H,2-3,6,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKNAZBZWJPGQBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CN=CC=C2)OC3=NC=C(C=N3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-((1-(pyridin-3-ylsulfonyl)piperidin-3-yl)oxy)pyrimidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the pyridinylsulfonyl piperidine intermediate: This step involves the reaction of pyridine-3-sulfonyl chloride with piperidine in the presence of a base such as triethylamine.
Coupling with bromopyrimidine: The intermediate is then reacted with 5-bromo-2-chloropyrimidine under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-((1-(pyridin-3-ylsulfonyl)piperidin-3-yl)oxy)pyrimidine can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Oxidation and reduction reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides, often in the presence of palladium or copper catalysts.
Oxidation reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an aminopyrimidine derivative.
Scientific Research Applications
5-Bromo-2-((1-(pyridin-3-ylsulfonyl)piperidin-3-yl)oxy)pyrimidine has several applications in scientific research:
Medicinal chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Materials science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological research: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 5-Bromo-2-((1-(pyridin-3-ylsulfonyl)piperidin-3-yl)oxy)pyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The pyridinylsulfonyl and piperidine moieties can interact with various molecular targets, influencing biological pathways and processes.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Core Pyrimidine Derivatives
(a) 5-Bromo-2-(piperidin-3-yloxy)pyrimidine (CAS: 914347-73-2)
- Structural Differences : Lacks the pyridin-3-ylsulfonyl group present in the target compound.
- Impact : The absence of the sulfonyl group reduces molecular weight (MW: 272.15 vs. ~402.27 for the target compound) and polarity, likely decreasing solubility in aqueous media. This analog’s simpler structure may offer easier synthetic accessibility but reduced binding specificity in biological systems .
(b) 2-(Piperidin-4-yloxy)pyrimidine (CAS: 499240-48-1)
- Structural Differences : Replaces bromine with hydrogen and shifts the piperidine oxygen to the 4-position.
(c) 5-Bromo-2-(pyrrolidin-3-yloxy)pyrimidine (SynChem Cat #SC-22124)
- Structural Differences : Substitutes piperidine with pyrrolidine (5-membered vs. 6-membered ring).
Sulfonyl-Containing Analogs
(a) 5-Bromo-2-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-3-yl}oxy)pyrimidine (CAS: 2034621-73-1)
- Structural Differences : Replaces pyridin-3-ylsulfonyl with 1-methylimidazole-4-sulfonyl.
- Impact : The imidazole group introduces additional hydrogen-bonding capacity and aromaticity, which may enhance interactions with charged or aromatic residues in biological targets. However, the methyl group could sterically hinder binding in some contexts .
(b) 5-Bromo-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one (CAS: 2090174-33-5)
- Structural Differences: Uses a pyridazinone core instead of pyrimidine and a pyridinylmethyl substituent instead of sulfonyl-piperidine.
- The methyl linker may reduce rigidity compared to the ether-linked piperidine in the target compound .
Halogenated Pyridine/Pyrimidine Derivatives
(a) 2-Bromo-3-methylpyridine (CAS: 3430-17-9)
- Structural Differences : Simpler brominated pyridine lacking the piperidine-sulfonyl-pyrimidine scaffold.
- Impact : The absence of the pyrimidine ring and complex substituents limits its utility in applications requiring multi-site interactions, such as kinase inhibition. However, it serves as a common intermediate in synthesizing more complex brominated heterocycles .
(b) 5-Bromo-2-chloropyridin-3-ol
- Structural Differences : Features a hydroxyl group and chlorine substituent on the pyridine ring.
Molecular Weight and Polarity
The target compound’s higher molecular weight and sulfonyl group suggest superior solubility in polar solvents compared to simpler analogs.
Research and Application Insights
- Medicinal Chemistry : The target compound’s sulfonyl-piperidine moiety is advantageous for designing protease or kinase inhibitors, where sulfonyl groups often interact with catalytic lysine or arginine residues.
Biological Activity
5-Bromo-2-((1-(pyridin-3-ylsulfonyl)piperidin-3-yl)oxy)pyrimidine is a complex organic compound characterized by a bromopyrimidine core linked to a piperidine ring via an ether linkage, with a pyridinylsulfonyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and other therapeutic effects.
The biological activity of this compound is thought to involve multiple mechanisms:
- Target Binding : It may bind to active sites of enzymes or receptors, altering their activity.
- Protein Conformation : The compound might induce conformational changes in target proteins, affecting their function.
- Substrate Interaction : It may interfere with substrate binding, thereby inhibiting enzymatic reactions.
Pharmacokinetics
Understanding the pharmacokinetic properties of this compound is crucial for evaluating its therapeutic potential:
- Bioavailability : The extent to which the compound reaches systemic circulation influences its efficacy. Factors such as solubility and stability are key determinants.
- Metabolism and Excretion : The metabolic pathways and elimination routes need further investigation to predict the compound's behavior in vivo.
Biological Activity Overview
The biological activities of this compound include:
Antimicrobial Activity
Research indicates that pyrimidine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can effectively inhibit various bacterial strains:
- Minimum Inhibitory Concentration (MIC) values for active derivatives range from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli.
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 5-Bromo derivative | 0.22 - 0.25 | S. aureus, E. coli |
| Compound 4a | 0.22 | E. faecalis |
| Compound 7b | 0.25 | K. pneumoniae |
These findings suggest that 5-Bromo derivatives could serve as potential leads for developing new antimicrobial agents .
Anticancer Activity
Pyrimidines are also recognized for their anticancer properties. In vitro studies have evaluated the cytotoxic effects against various cancer cell lines:
- Compounds similar to 5-Bromo derivatives demonstrated IC50 values significantly lower than standard chemotherapeutics like etoposide.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 12 | MCF-7 | 0.09 ± 0.0085 |
| Compound 13 | A549 | 0.03 ± 0.0056 |
These results indicate promising anticancer activity, warranting further investigation into their mechanisms and potential clinical applications .
Case Studies
Several case studies highlight the biological activity of pyrimidine derivatives:
- Antimicrobial Efficacy : A study assessed the antimicrobial efficacy of various pyrimidine derivatives, revealing significant activity against both Gram-positive and Gram-negative bacteria.
- Cytotoxicity Assessment : Another study evaluated the cytotoxic effects of pyrimidine compounds on different cancer cell lines, demonstrating substantial growth inhibition.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
